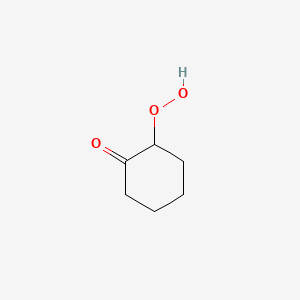
Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, oxime: is a chemical compound with the molecular formula C₁₂H₁₁NO₂. It is also known by other names such as 2’-Acetonaphthone, 1’-hydroxy-; 1-Hydroxy-2-acetonaphthone; and 1-Hydroxy-2-acetylnaphthalene . This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxy group and an ethanone oxime group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, oxime typically involves the reaction of 1-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative .
Industrial Production Methods: the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo redox reactions contributes to its antioxidant properties .
Comparison with Similar Compounds
- 1-Hydroxy-2-acetonaphthone
- 2-Acetyl-1-naphthol
- 1-Hydroxy-2-acetylnaphthalene
Comparison: Ethanone, 1-(1-hydroxy-2-naphthalenyl)-, oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The oxime group enhances its ability to form complexes with metal ions and participate in redox reactions, distinguishing it from other similar compounds .
Properties
CAS No. |
51864-09-6 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(N-hydroxy-C-methylcarbonimidoyl)naphthalen-1-ol |
InChI |
InChI=1S/C12H11NO2/c1-8(13-15)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-7,14-15H,1H3 |
InChI Key |
IZFPWYLXBWCBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


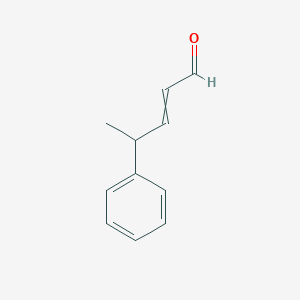

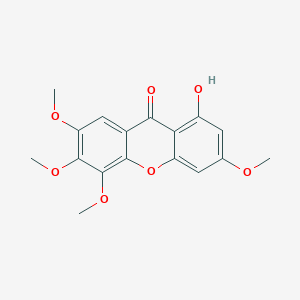

![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)
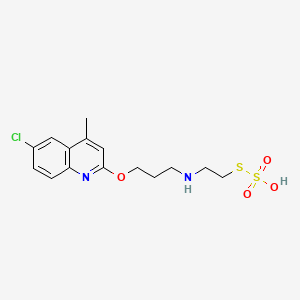
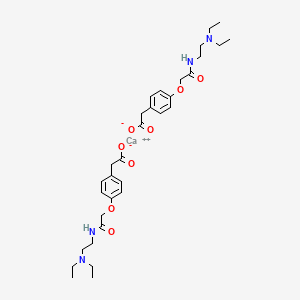
![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
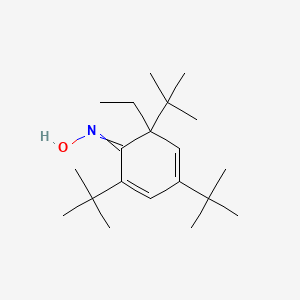
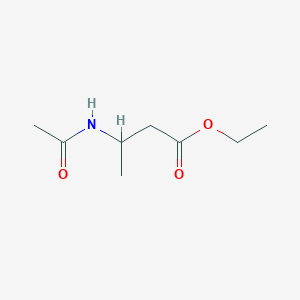
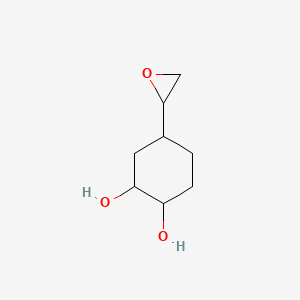
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
